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Compound of Interest |

Compound Name: Losartan Impurity C
CAS No.: 114799-13-2
Cat. No.: B600978
. J

Status: Operational | Tier: Level 3 (Advanced Applications) Subject: Separation Strategies for
Complex Losartan Impurities (Nitrosamines, Azido-isomers, and Organic Degradants)

Introduction: The Separation Challenge

Welcome to the Advanced Chromatography Support Center. If you are analyzing Losartan
Potassium, you are likely facing one of three critical challenges:

o Trace quantification of mutagenic nitrosamines (NDMA, NMBA) without MS source
contamination.

o Selectivity issues with azido-tetrazole regioisomers (AZBT, AZBC) that co-elute on standard
C18 phases.

o Peak tailing of the main API due to the acidic tetrazole moiety interacting with active silanols.

[1]

This guide moves beyond basic USP monographs to provide "field-proven” configurations for
difficult separations.

Module 1: Mutagenic Impurities (Nitrosamines)

Focus: Trace analysis (LC-MS/MS) of NDMA, NDEA, and NMBA.[2]
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Q: | am seeing matrix suppression when analyzing
NMBA. Which column diverts the API best?

A: The massive concentration difference between Losartan (mg/mL) and nitrosamines (ng/mL)
requires a column that retains the API significantly longer than the impurities, allowing for
effective diversion.

Recommendation:Phenyl-Hexyl or F5 (Pentafluorophenyl) Phases.

e The Science: Nitrosamines are small and polar.[1] Losartan is bulky and aromatic.[1] A
standard C18 often elutes polar nitrosamines in the void volume (ion suppression zone).[1] A
Phenyl-Hexyl phase utilizes

interactions with Losartan's biphenyl-tetrazole system, increasing its retention significantly
compared to the small nitrosamines.[1]

e Protocol (Based on FDA ORA/Agilent Method):

o

Column: Zorbax Eclipse Plus Phenyl-Hexyl or Kinetex F5 (100 x 4.6 mm, 2.6 um).[1]

[¢]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

[¢]

Mobile Phase B: Methanol.[1][3][4][5]

o

Gradient: Start high aqueous (95% A) to retain nitrosamines away from the void; ramp to
high organic to elute Losartan.[1]

o

Diverter Valve: Switch to waste 1 minute before Losartan elution to protect the MS source.

Q: NDMA peak shape is poor (split/tailing) on my C18.
Why?

A: NDMA is extremely polar and small.[1] On many C18 columns, "phase collapse” (dewetting)
occurs at the high agueous conditions (95-100% water) required to retain it.[1]

e Solution: Switch to a C18-AX (Anionic Exchange mixed-mode) or a Polar-Embedded C18.[1]
These phases remain fully wetted in 100% aqueous conditions and interact with the nitroso
group, sharpening the peak.
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Module 2: The Azido-Tetrazole Isomers (The "Holy
Grail")

Focus: Separating AZBT, AZBC, and AZTT.

Q: My azido impurities (AZBT/AZBC) co-elute with
Losartan or each other. Is C18 the wrong choice?

A: Likely, yes. These impurities are regioisomers.[1] Their hydrophobicity is nearly identical to
the API, rendering C18 selectivity (based purely on hydrophobicity) ineffective.

Recommendation:Pentafluorophenyl (PFP) or Halo C8.[1]

e The Science: The PFP phase is electron-deficient (Lewis acid character).[1] It interacts
strongly with the electron-rich tetrazole and azide nitrogens.[1] Because the position of the
azide group changes the electron density distribution of the molecule, the PFP column can
discriminate between these isomers based on electronic shape, not just boiling
point/hydrophobicity.

» Critical Parameter:Acidic Mobile Phase. You must use Formic Acid (0.1%).[1] The tetrazole
ring (pKa ~4.[1]5) must be protonated (neutral) to interact effectively with the stationary
phase.[1]

Experimental Workflow: Azido Separation

Column: Poroshell 120 PFP (100 x 3.0 mm, 2.7 um).[1]

e Flow Rate: 0.5 mL/min (Lower flow enhances interaction time for isomers).
o Temp: 40°C (Improves mass transfer).

o Gradient:

o 0 min: 30% B (Acetonitrile)[1]

o 15 min: 80% BJ[1]
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o Note: Shallow gradient slope is key for isomer resolution.

Module 3: General Organic Impurities (USP/EP)

Focus: Triphenylmethanol and Losartan Carboxylic Acid.[1]

Q: | cannot meet the USP resolution requirement
between Losartan and Triphenylmethanol.

A: This is a classic issue with older "L1" (standard C18) columns described in monographs.
Triphenylmethanol is highly hydrophobic and elutes late, often broadening.[1]

Troubleshooting Protocol:

e Modernize the L1: Replace fully porous 5 um columns with Core-Shell (Fused Core) C18
(e.g., Kinetex or Cortecs, 2.7 um). This doubles efficiency (

) without changing selectivity, instantly boosting resolution (

).[1]

o Check Mobile Phase pH: The USP method uses Phosphoric Acid/Acetonitrile.[1] Ensure the
aqueous component is pH ~2.2-2.[1]5. If pH creeps up > 3.0, Losartan (weak acid) begins to
ionize, eluting earlier and crashing into impurities.[1]

Visualizing the Solution
Diagram 1: Column Selection Decision Tree

Caption: Logical flow for selecting the stationary phase based on specific impurity chemistry.
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Start: Identify Target Impurity

Impurity Class?

Nitrosamines Azido Isomers General Degradants
(NDMA, NMBA) (AZBT, AZBC) (Triphenylmethanol)
Requirement: Requirement: Requirement:
Retain polar analyte, Separate Positional USP Compliance
divert API Isomers (Resolution > 2.0)

Rec: Phenyl-Hexyl Rec: PFP (Pentafluorophenyl) Rec: Core-Shell L1 (C18)

or C18-AX (Mixed Mode) (Pi-Pi Selectivity) (High Efficiency)

Click to download full resolution via product page

Diagram 2: Troubleshooting Peak Tailing

Caption: Diagnostic workflow for resolving Losartan peak tailing issues.
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Summary Data: Column Performance Matrix

. Target Recommended Mechanism of
Impurity Class . Key Reference
Analytes Phase Action
retention of API;
Nitrosamines NDMA, NDEA, Phenyl-Hexyl or pore filling for FDA ORA
NMBA F5 small Method [1]
nitrosamines.[1]
Electron-deficient
PFP ring targets )
) » AZBT, AZBC, ) Agilent App Note
Azido Impurities (Pentafluorophen  azide/tetrazole
AZTT , 2]
yl) electron density.
[1]
Hydrophobic
discrimination
Triphenylmethan  Core-Shell C18 ith i USP Monograph
General Organic pheny with high plate arap
ol (L) count ( [3]
)-[1]
Anionic
) exchange retains
Polar NDMA C18-AX (Mixed Waters App Note

Nitrosamines

(specifically)

Mode)

acidic/polar
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water.[1]

[4]
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+ FDA ORA Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method
for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance.[1] (Method
FY19-005-DPA).[1]

o [1]

» Agilent Technologies.Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification
of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs.

¢ USP-NF.Losartan Potassium Monograph: Organic Impurities.[1] (USP 43-NF 38).[1]
o [1]

* Waters Corporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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